(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane
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Overview
Description
(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H11BrSi It is characterized by the presence of a bromine atom attached to a butenynyl group, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane typically involves the reaction of 4-bromo-1-butyne with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkenes or alkanes
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products:
Substitution: Formation of substituted butenynyl derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of alkenes or alkanes
Scientific Research Applications
(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .
Comparison with Similar Compounds
- (E)-(4-Chlorobut-3-en-1-yn-1-yl)trimethylsilane
- (E)-(4-Iodobut-3-en-1-yn-1-yl)trimethylsilane
- (E)-(4-Fluorobut-3-en-1-yn-1-yl)trimethylsilane
Comparison: Compared to its halogenated analogs, (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane exhibits unique reactivity due to the bromine atom’s moderate electronegativity and size. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability .
Properties
IUPAC Name |
[(E)-4-bromobut-3-en-1-ynyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZBLUKDUBOQPX-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC=CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C#C/C=C/Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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